molecular formula C15H16O5S B7496651 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate

4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate

Cat. No.: B7496651
M. Wt: 308.4 g/mol
InChI Key: CHXCQZAFHQBKBE-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate is an organic compound characterized by the presence of methoxy groups and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-methoxy-3-methylbenzene followed by esterification with 4-methoxyphenol. The reaction conditions often require the use of strong acids like sulfuric acid or chlorosulfonic acid to introduce the sulfonate group, followed by a condensation reaction with the phenol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, alcohols, and acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the sulfonate ester can engage in ionic interactions. These interactions can influence the compound’s reactivity and binding affinity with various molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Methoxybenzenesulfonic acid
  • 4-Methoxyphenylmethanol

Uniqueness

4-Methoxyphenyl 4-methoxy-3-methylbenzene-1-sulfonate is unique due to the combination of methoxy groups and a sulfonate ester, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(4-methoxyphenyl) 4-methoxy-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5S/c1-11-10-14(8-9-15(11)19-3)21(16,17)20-13-6-4-12(18-2)5-7-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXCQZAFHQBKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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